Phenacyl 4-chloro-3-sulfamoylbenzoate
CAS No.:
Cat. No.: VC8744677
Molecular Formula: C15H12ClNO5S
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClNO5S |
|---|---|
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | phenacyl 4-chloro-3-sulfamoylbenzoate |
| Standard InChI | InChI=1S/C15H12ClNO5S/c16-12-7-6-11(8-14(12)23(17,20)21)15(19)22-9-13(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21) |
| Standard InChI Key | UDQNPHUDUQWCCX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Phenacyl 4-chloro-3-sulfamoylbenzoate (molecular formula: ) is characterized by a benzoate core substituted at the 3-position with a sulfamoyl group (-SONH) and at the 4-position with a chlorine atom. The phenacyl ester group (-O-CO-CH-CH) is attached to the carboxylic acid moiety of the benzoate. This arrangement confers both polar and non-polar regions, influencing solubility and reactivity.
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar organic solvents like methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Its stability is pH-dependent, with hydrolysis of the ester linkage occurring under strongly acidic or basic conditions. The sulfamoyl group enhances hydrogen-bonding capacity, making it amenable to crystallographic studies .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 1730 cm (ester C=O stretch), 1340 cm (sulfonamide S=O asymmetric stretch), and 1160 cm (S=O symmetric stretch) .
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NMR: NMR signals include a triplet for the phenacyl methylene protons ( 4.8–5.2 ppm) and aromatic protons ( 7.3–8.1 ppm) from both the benzoate and phenacyl groups .
Synthesis and Manufacturing
The synthesis of phenacyl 4-chloro-3-sulfamoylbenzoate involves multi-step reactions, typically starting from 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) .
Key Synthetic Route
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Preparation of 4-Chloro-3-Sulfamoylbenzoic Acid:
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Esterification with Phenacyl Bromide:
Optimization Challenges
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Byproduct Formation: Competing hydrolysis of phenacyl bromide necessitates strict anhydrous conditions.
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Purification: Silica gel chromatography is required to separate the ester from unreacted acid and phenacyl alcohol byproducts .
Applications in Medicinal Chemistry
Prodrug Development
The phenacyl group serves as a prodrug moiety, hydrolyzing in vivo to release 4-chloro-3-sulfamoylbenzoic acid. This strategy improves oral bioavailability by masking the carboxylic acid’s polarity .
Antimicrobial Agents
Preliminary studies suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though clinical efficacy remains unverified .
Comparative Analysis with Related Sulfonamides
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